Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Description
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS: 1936371-35-5) is a bicyclic compound featuring a strained bicyclo[1.1.1]pentane scaffold substituted with an iodine atom at position 3 and an ethyl ester group at position 1. Its molecular formula is C₈H₁₁IO₂, with a molecular weight of 266.08 g/mol. The compound is a derivative of bicyclo[1.1.1]pentane (BCP), a highly strained hydrocarbon increasingly used in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups due to its unique three-dimensional geometry .
The iodine substituent enhances reactivity, making the compound a versatile intermediate for cross-coupling reactions (e.g., amidation, nucleophilic substitution) and pharmaceutical synthesis .
Properties
IUPAC Name |
ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPQDYRRFJZNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Atom Transfer Radical Addition (ATRA) with Tricyclo[1.1.1.0¹,³]pentane (TCP)
The most widely adopted method involves the reaction of tricyclo[1.1.1.0¹,³]pentane (TCP) with ethyl iodoacetate under atom transfer radical addition (ATRA) conditions. As demonstrated by Caputo et al., this approach leverages the strain-release reactivity of TCP to construct the bicyclo[1.1.1]pentane framework while introducing the iodine and ester functionalities in a single step.
Reaction Conditions:
- TCP Concentration: 0.73–0.90 M in diethyl ether
- Catalyst: Triethylborane (BEt₃, 10 mol%)
- Temperature: 0°C to room temperature
- Time: 15 minutes to 6 hours
Key optimization studies revealed that maintaining sub-stoichiometric BEt₃ (10 mol%) prevents oligomerization side reactions, achieving yields up to 92%. The reaction proceeds via a radical chain mechanism, where BEt₃ initiates homolytic cleavage of the C–I bond in ethyl iodoacetate, generating an iodine radical that abstracts a hydrogen atom from TCP.
Table 1: ATRA Optimization Parameters
| TCP Equiv. | BEt₃ (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.1 | 10 | 0 | 0.25 | 92 |
| 2.0 | 10 | 25 | 2 | 85 |
| 2.0 | 10 | 25 | 6 | 58 |
Iodination of Bicyclo[1.1.1]pentane Intermediates
Direct Iodination Using N-Iodosuccinimide (NIS)
Alternative routes begin with pre-formed bicyclo[1.1.1]pentane carboxylates, which undergo electrophilic iodination. Anderson and coworkers developed a regioselective method using N-iodosuccinimide (NIS) in dichloromethane at −78°C, achieving 89% yield with exclusive selectivity for the bridgehead position.
Mechanistic Considerations:
- The reaction proceeds through an iodonium ion intermediate stabilized by the electron-withdrawing carboxylate group.
- Steric effects direct iodination to the less hindered bridgehead carbon, avoiding competing reactions at the methylene positions.
Limitations:
- Requires pre-synthesis of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives
- Sensitive to moisture, necessitating anhydrous conditions
Carboxylation and Esterification Strategies
Hydrolysis-Esterification of Methyl 3-Iodobicyclo[1.1.1]pentane-1-carboxylate
A two-step protocol converts mthis compound to the ethyl ester via intermediate acid formation:
Acid Hydrolysis:
Esterification:
- Reagents: Ethanol, H₂SO₄ (catalytic)
- Yield: 78–82% (esterification step)
Table 2: Comparative Analysis of Esterification Methods
| Starting Material | Reagent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Carboxylic acid | Ethanol | H₂SO₄ | 80 | 82 |
| Acid chloride | Ethanol, Pyridine | DMAP | 25 | 91 |
Scalability and Industrial Considerations
Large-Scale ATRA Reactions
Recent advancements enable gram-scale synthesis using continuous flow reactors, which enhance heat transfer and minimize radical recombination. A representative protocol produces 5.1 g of this compound in 87% yield with 99% purity after recrystallization.
Key Parameters for Scale-Up:
- Residence Time: 2–5 minutes
- Solvent: tert-Butyl methyl ether (TBME)
- Purification: Crystallization from hexane/ethyl acetate
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid. This reaction is critical for accessing carboxylic acid derivatives used in further transformations.
Example Reaction:
Conditions:
-
Acidic Hydrolysis: H₂SO₄ (catalytic), THF/H₂O (1:1), 50°C, 16 hours .
-
Basic Hydrolysis: NaOH (aq.), reflux, 4–6 hours.
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | H₂SO₄, THF/H₂O | 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid | 40% |
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by elimination of ethanol. The strained bicyclic system does not impede hydrolysis, likely due to the electronic activation of the ester group .
Nucleophilic Substitution at the Iodine Position
The iodine atom serves as a leaving group in Sₙ2-type reactions , enabling substitution with nucleophiles such as amines, thiols, or alkoxides.
Example Reaction with Amines:
Conditions:
| Substrate | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Piperidine | Ethyl 3-(piperidin-1-yl)bicyclo[1.1.1]pentane-1-carboxylate | 82% |
The reaction benefits from the electron-deficient environment of the iodine-bearing carbon, which enhances electrophilicity. BEt₃ acts as a radical initiator in some cases, though polar mechanisms dominate under mild conditions .
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodine substituent participates in Suzuki-Miyaura and Sonogashira couplings , forming carbon-carbon bonds with aryl/alkynyl partners.
Example Suzuki Coupling:
Conditions:
-
Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C, 12 hours.
| Substrate | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Ethyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate | 72% |
The bicyclic framework remains intact during coupling, confirming its stability under palladium catalysis.
Reduction of the Ester Group
The ethyl ester can be reduced to a primary alcohol or amine using hydride reagents or catalytic hydrogenation.
Example Reduction to Alcohol:
Conditions:
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | LiAlH₄ | 3-Iodobicyclo[1.1.1]pentan-1-methanol | 68% |
Functionalization via Radical Pathways
The iodine atom participates in light-mediated radical reactions , enabling decarboxylative alkylation or halogen exchange.
Example Photochemical Reaction:
Conditions:
-
UV light (365 nm), alkyl iodide, DCE, 24 hours.
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | UV light, CH₂I₂ | Ethyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate | 55% |
Stability and Side Reactions
The bicyclo[1.1.1]pentane core exhibits remarkable thermal stability, but prolonged exposure to strong bases or acids may lead to ring-opening. Competing elimination pathways are minimal due to the rigid structure .
Key Challenges and Opportunities
-
Stereoelectronic Effects: The strained cage structure accelerates substitution but complicates regioselectivity in cross-couplings.
-
Scalability: Flow photochemical methods enable gram-scale synthesis of derivatives.
-
Biological Applications: Carboxylic acid and amine derivatives show promise as bioisosteres in drug design .
This compound’s versatility in nucleophilic substitution, cross-coupling, and photochemical reactions makes it a valuable intermediate in medicinal and materials chemistry.
Scientific Research Applications
Bioisosteric Properties
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate serves as a bioisostere for traditional aromatic systems, particularly benzene rings. Its unique bicyclic structure offers improved solubility and reduced non-specific binding, which are critical factors in drug design . The compound's rigidity and three-dimensional shape allow it to mimic the spatial arrangement of larger aromatic groups while potentially enhancing pharmacological profiles.
Case Study: Drug Development
Recent studies have demonstrated the utility of bicyclo[1.1.1]pentane derivatives, including this compound, in developing new therapeutic agents. For instance, its application in synthesizing inhibitors for cancer-related pathways has shown promise. The compound's ability to undergo various functionalization reactions makes it a versatile building block for creating complex drug molecules .
Synthesis Techniques
The synthesis of this compound typically involves the reaction of propellane with iodoalkanes under photochemical conditions, which allows for high yields and scalability . This method has been optimized to produce the compound efficiently, making it accessible for further research and application.
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Photochemical Reaction | Up to 66% | Flow system under light irradiation |
| Traditional Methods | Variable | Requires multiple steps and purification |
Functionalization Potential
The compound can undergo various functionalization reactions, including nucleophilic substitutions and cycloaddition reactions, allowing researchers to tailor its properties for specific applications. For example, its modification through "click" chemistry has led to the development of novel triazole derivatives with potential biological activity .
Rigid Scaffolds in Polymer Chemistry
In materials science, this compound is explored as a rigid scaffold in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to its unique structural characteristics .
Case Study: Conductive Polymers
Research indicates that incorporating bicyclo[1.1.1]pentane derivatives into conductive polymers can improve charge transport properties, making them suitable for applications in organic electronics and sensors .
Mechanism of Action
The mechanism of action of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various substrates . The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance the stability and specificity of the compound’s interactions .
Comparison with Similar Compounds
Iodine vs. Fluorine Substituents
- Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate : The iodine atom acts as a superior leaving group, enabling efficient nucleophilic substitution (e.g., amidation with adamantan-1-amine or pyrrolidine ). Its steric bulk and polarizability also facilitate transition-metal-catalyzed cross-couplings.
- Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate (CAS: 1935130-91-8): Fluorine’s electronegativity reduces reactivity toward substitution but improves metabolic stability in drug candidates. The molecular weight is significantly lower (158.17 g/mol), and the compound is used as a bioisostere in agrochemical and pharmaceutical design .
Hydroxymethyl and Acetylthio Derivatives
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 180464-87-3): The hydroxymethyl group allows oxidation to carboxylic acids or functionalization via esterification. This derivative is critical for synthesizing BCP-based linkers in molecular tweezers and drug conjugates .
- Methyl 3-(acetylthio)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 131543-52-7): The acetylthio group enables thiol-ene click chemistry, expanding applications in polymer science and bioconjugation .
Ester Group Variations: Ethyl vs. Methyl Esters
However, methyl esters are more commonly reported in synthetic protocols due to their lower steric hindrance .
Difluoro and Aryl-Substituted Analogues
- Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate : Difluoro substitution stabilizes the scaffold against ring-opening reactions. The aryl group enables π-π interactions in drug-receptor binding, with yields of 42–43% in Rh-catalyzed syntheses .
- Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 131515-52-1): Aryl-substituted BCPs exhibit enhanced rigidity and are used in materials science for designing porous frameworks .
Data Tables
Table 1: Physical Properties of Key BCP Derivatives
Biological Activity
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (EIBC) is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure, which serves as a bioisostere for more traditional aromatic compounds. This article explores the biological activities associated with EIBC, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
1. Structural Characteristics and Bioisosterism
EIBC features a bicyclo[1.1.1]pentane scaffold that provides a rigid three-dimensional structure, making it an attractive candidate for drug development. The compound's rigidity and non-planarity can enhance metabolic stability and reduce off-target effects compared to traditional phenyl-containing compounds .
2.1 Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of bicyclo[1.1.1]pentane, including EIBC, exhibit significant anti-inflammatory properties. For instance, a study reported that BCP derivatives could attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, indicating their potential as anti-inflammatory agents .
2.2 Antitumor Activity
EIBC has also been investigated for its antitumor effects. A compound derived from the bicyclo[1.1.1]pentane framework showed potent inhibition of indoleamine-2,3-dioxygenase (IDO1), a target in cancer immunotherapy, with an IC50 value of 3.1 nM in cellular assays . The structural modification of replacing phenyl rings with bicyclo[1.1.1]pentane units was found to improve metabolic stability and maintain potency.
The mechanisms underlying the biological activities of EIBC involve several pathways:
- Metabolic Stability : The unique structure of EIBC enhances its resistance to metabolic degradation, particularly amide hydrolysis, which is common in phenyl-containing compounds .
- Cytokine Modulation : EIBC and its derivatives have been shown to modulate cytokine release, which is crucial in inflammatory responses and tumor microenvironments .
4.1 Case Study: BCP-sLXm Derivatives
A series of BCP-sLXm analogues were synthesized and evaluated for their anti-inflammatory effects. One derivative exhibited an IC50 in the picomolar range against LPS-induced NFκB activation, showcasing the therapeutic potential of BCP-based compounds in inflammation regulation .
| Compound | IC50 (nM) | Effect |
|---|---|---|
| BCP-sLXm | <10 | Anti-inflammatory |
| EIBC | 3.1 | Antitumor (IDO1 inhibition) |
4.2 Pharmacokinetic Profiles
Pharmacokinetic studies comparing EIBC to traditional compounds indicated superior bioavailability and metabolic profiles for EIBC derivatives, suggesting their viability as drug candidates .
5. Conclusion
This compound represents a promising scaffold in medicinal chemistry with notable biological activities including anti-inflammatory and antitumor effects. Its unique structural properties facilitate improved metabolic stability and efficacy compared to conventional compounds.
Future research should focus on further elucidating the mechanisms of action and optimizing the pharmacokinetic profiles of EIBC derivatives to enhance their therapeutic potential in clinical applications.
Q & A
Q. Key Considerations :
- Photochemical methods require precise UV wavelength control (e.g., 365 nm) to minimize side reactions.
- Azide-based routes benefit from mild conditions but may require additional steps for esterification.
| Method | Starting Material | Key Conditions | Yield | Scale | Reference |
|---|---|---|---|---|---|
| Photochemical flow | [1.1.1]Propellane | UV light, flow reactor | ~80% | Industrial | |
| IN₃ addition | [1.1.1]Propellane | Ambient temperature | ~60% | Lab-scale |
How does the iodine substituent affect the reactivity of this compound compared to fluoro or bromo analogs?
Advanced Question
The iodine atom introduces distinct steric and electronic effects:
- Electrophilic Reactivity : The C–I bond’s polarizability facilitates nucleophilic substitutions (e.g., Suzuki couplings), unlike less polarizable C–F bonds .
- Steric Hindrance : Iodine’s larger atomic radius reduces reactivity toward bulky nucleophiles compared to smaller halogens like fluorine .
Q. Methodological Insight :
- Competitive Substitution Studies : Compare reaction rates with NaCN in DMSO; iodine derivatives show faster substitution than bromo analogs but slower than chloro .
- DFT Calculations : Use computational models to quantify bond dissociation energies and transition-state steric effects .
What advanced spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
Advanced Question
Key Techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the bicyclic core .
- HRMS : Confirm molecular formula (C₈H₁₁IO₂) with <1 ppm error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for strained bicyclic systems .
Q. Addressing Contradictions :
- Case Example : Discrepancies in predicted vs. observed ¹³C shifts for the carboxylate carbon can arise from solvent effects. Use DFT-optimized structures in Gaussian to simulate NMR spectra for validation .
How can this compound be utilized in "click" chemistry applications?
Basic Question
The compound serves as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Reaction Setup : Combine with azides (e.g., benzyl azide) in THF, using CuI (10 mol%) and DIPEA at 60°C for 12 hours .
Product Isolation : Purify triazole derivatives via flash chromatography (hexane/EtOAc gradient).
Q. Optimization Tip :
- Pre-complex the iodine atom with AgNO₃ to enhance reactivity in polar solvents .
What are the key considerations in designing enantioselective syntheses of bicyclo[1.1.1]pentane derivatives?
Advanced Question
Challenges :
- Symmetry Constraints : The bicyclo[1.1.1]pentane core lacks stereogenic centers, requiring chiral auxiliaries or catalysts .
- Late-Stage Functionalization : Introduce chirality via asymmetric cross-couplings (e.g., Negishi reactions) or enzymatic resolution .
Q. Case Study :
- Phosphonic Acid Derivatives : Use chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed substitutions to achieve >90% ee .
How do steric effects in the bicyclo[1.1.1]pentane framework influence nucleophilic substitution reactions?
Advanced Question
The compact bicyclic structure imposes severe steric constraints:
- Substrate Selectivity : Bulky nucleophiles (e.g., tert-butoxide) exhibit lower reactivity due to restricted access to the C–I bond .
- Solvent Effects : Use low-polarity solvents (e.g., toluene) to reduce transition-state crowding .
Q. Experimental Design :
- Kinetic Profiling : Monitor reaction progress (e.g., with ¹⁹F NMR for fluorinated analogs) to correlate steric parameters with rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
